molecular formula C19H30N2O B10880778 1-Cycloheptyl-4-(2-methoxybenzyl)piperazine

1-Cycloheptyl-4-(2-methoxybenzyl)piperazine

Cat. No.: B10880778
M. Wt: 302.5 g/mol
InChI Key: KCIAPRKVZCRXCL-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(2-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features a cycloheptyl group attached to the piperazine ring, along with a 2-methoxybenzyl substituent, which contributes to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-(2-methoxybenzyl)piperazine typically involves the reaction of cycloheptylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Cycloheptylamine+2-Methoxybenzyl chlorideThis compound\text{Cycloheptylamine} + \text{2-Methoxybenzyl chloride} \rightarrow \text{this compound} Cycloheptylamine+2-Methoxybenzyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-4-(2-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperazine ring can be reduced under specific conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-Cycloheptyl-4-(2-hydroxybenzyl)piperazine.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Cycloheptyl-4-(2-methoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-(2-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Cyclohexyl-4-(2-methoxybenzyl)piperazine
  • 1-Cycloheptyl-4-(2-methylbenzyl)piperazine

Comparison: 1-Cycloheptyl-4-(2-methoxybenzyl)piperazine is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to the cyclohexyl analogue. The presence of the methoxy group also differentiates it from the methyl-substituted compound, potentially affecting its reactivity and interaction with biological targets.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-cycloheptyl-4-[(2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H30N2O/c1-22-19-11-7-6-8-17(19)16-20-12-14-21(15-13-20)18-9-4-2-3-5-10-18/h6-8,11,18H,2-5,9-10,12-16H2,1H3

InChI Key

KCIAPRKVZCRXCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3CCCCCC3

Origin of Product

United States

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